molecular formula C24H28N2O3S B144707 Dibenzylbiotin CAS No. 33607-60-2

Dibenzylbiotin

Cat. No. B144707
CAS RN: 33607-60-2
M. Wt: 424.6 g/mol
InChI Key: PGESDSQUYHPLRY-FUDKSRODSA-N
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Description

Dibenzylbiotin is not explicitly mentioned in the provided papers. However, the concept of dibenzyl compounds and their synthesis is discussed in several papers. Dibenzyl compounds are essential building blocks in organic synthesis, often used to create more complex molecules. They can be synthesized through various methods, including homocoupling of benzyl alcohols and reactions with dibenzyltin dichloride .

Synthesis Analysis

The synthesis of dibenzyl compounds can be achieved through nickel-catalyzed homocoupling of benzyl alcohols, as reported in one study . This method is advantageous due to the stability and availability of alcohols compared to other reagents like halides. Another approach involves the reaction of dibenzyltin dichloride with different organic ligands to form dibenzyltin complexes . These methods highlight the versatility and adaptability of dibenzyl compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of dibenzyl compounds has been investigated using X-ray diffraction, revealing a distorted octahedral arrangement around the tin atom in dibenzyltin complexes . The structure of dibenzyl itself has been determined with significant accuracy, showing the lengths and angles of the carbon bonds joining the benzene rings . These structural analyses are crucial for understanding the properties and reactivity of dibenzyl compounds.

Chemical Reactions Analysis

Dibenzyl compounds participate in various chemical reactions. For instance, dibenzyltin complexes have been synthesized and characterized, indicating their potential use in further chemical transformations . Additionally, dibenzylidenesuccinate esters undergo acid-catalyzed cyclizations to form lignans, demonstrating the reactivity of dibenzyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzyl compounds are influenced by their molecular structure. For example, the bond lengths and angles in dibenzyl can affect its reactivity and interactions with other molecules . The characterization of dibenzyltin complexes using techniques like NMR, IR, and Mossbauer spectroscopy provides insights into their properties in both solution and solid states .

Scientific Research Applications

  • Plasma Renin Activity in Hyper- and Hypothyroidism Dibenzylbiotin has been studied in the context of thyroid disorders. Hauger-Klevene et al. (1972) found that the administration of drugs like dibenzylene can lead to a fall in plasma renin activity (PRA) levels in hyperthyroid patients, highlighting its potential role in thyroid-related research (Hauger-Klevene, Brown, & Zavaleta, 1972).

  • Biosynthesis of Stilbenes in Spruce Hammerbacher et al. (2011) discussed stilbenes, which are dibenzyl polyphenolic compounds like this compound. These compounds are noted for their role in protecting plants against stresses. The study focuses on the biosynthesis and ecological role of stilbenes in spruce, a key area in plant research (Hammerbacher, Ralph, Bohlmann, Fenning, Gershenzon, & Schmidt, 2011).

  • Metabolic Actions of Epinephrine and Thyroxine Schwartz (1962) explored the effects of dibenzyline, a related compound, on the metabolic response to epinephrine and thyroxine. The study contributes to understanding the metabolic interactions of these substances, which can inform further research into compounds like this compound (Schwartz, 1962).

  • Vasomotor Responses and Peripheral Blood Flow Research by Moser et al. (1953) on dibenzyline, related to this compound, provides insights into its effects on skin temperature, peripheral blood flow, and vasomotor responses. This research is relevant in understanding the physiological implications of compounds like this compound (Moser, Watkins, Morris, Prandoni, & Mattingly, 1953).

  • Neurogenic Agents for Alzheimer's Disease López-Iglesias et al. (2014) studied melatonin-N,N-dibenzyl(N-methyl)amine hybrids, closely related to this compound, revealing their potential as neurogenic agents with antioxidant and cholinergic properties, useful in Alzheimer's disease research (López-Iglesias, Pérez, Morales-García, Alonso-Gil, Pérez-Castillo, Romero, López, Villarroya, Conde, & Rodríguez-Franco, 2014).

  • Pulmonary Hypertension and Progenitor Cell Functions Shenoy et al. (2013) investigated diminazene, a compound with a similar chemical structure to this compound, and its effects on pulmonary hypertension and angiogenic progenitor cell functions. This research is significant for understanding cardiovascular diseases and cell therapy (Shenoy, Gjymishka, Jarajapu, Qi, Afzal, Rigatto, Ferreira, Fraga-Silva, Kearns, Douglas, Agarwal, Mubarak, Bradford, Kennedy, Jun, Rathinasabapathy, Bruce, Gupta, Cardounel, Mocco, Patel, Francis, Grant, Katovich, & Raizada, 2013).

Mechanism of Action

Target of Action

Dibenzylbiotin is an intermediate in the synthesis of biotin . Biotin, also known as vitamin H or B7, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .

Mode of Action

It is known that it is used as an intermediate in the synthesis of biotin . The process involves the debenzylation of this compound to produce biotin . This reaction is carried out using anhydrous aluminum trichloride or sulfuric acid , which removes the benzyl groups from this compound, resulting in biotin .

Biochemical Pathways

The biochemical pathway of this compound involves its transformation into biotin. Biotin plays a significant role in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . It is also involved in the “BioC-BioH” pathway in Escherichia coli, which is a part of the biotin synthesis pathway .

Pharmacokinetics

Biotin is a water-soluble vitamin that is well-absorbed from the gastrointestinal tract and is excreted in urine .

Result of Action

The result of the action of this compound is the production of biotin. Biotin is essential for various metabolic functions and acts as a coenzyme for carboxylase enzymes, playing a critical role in the metabolism of fats, proteins, and carbohydrates .

Action Environment

The action of this compound, specifically its transformation into biotin, is influenced by the reaction conditions. The debenzylation of this compound can be carried out using inexpensive 70 to 80% sulfuric acid instead of expensive hydrobromic acid . The reaction temperature is controlled to be 75-105 ℃ . These conditions influence the efficacy and stability of the reaction .

properties

IUPAC Name

5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28)/t20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGESDSQUYHPLRY-FUDKSRODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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